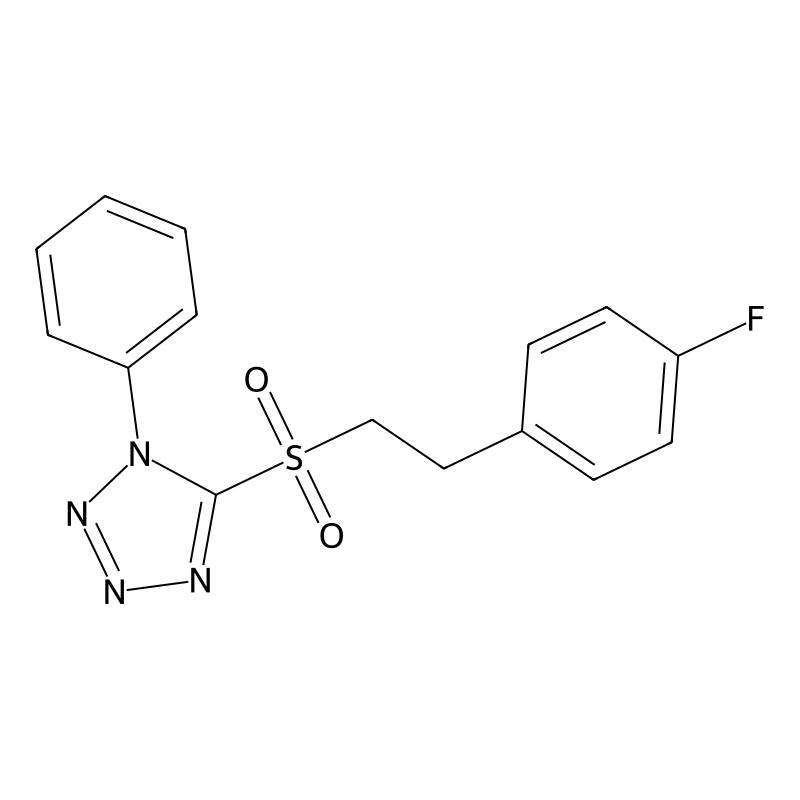

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

- Availability of Information: Searches of scientific databases like PubChem and Google Scholar do not reveal any published research articles focused on this particular molecule.

- Inferred Applications: Based on the structure of the molecule, it can be classified as an organic tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic rings containing four nitrogen atoms. They possess various chemical properties that make them interesting for medicinal chemistry research. Some tetrazoles exhibit biological activities, including anticonvulsant, antibacterial, and anticancer properties . However, it's important to note that this does not imply similar properties for 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole specifically.

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole is a chemical compound with the molecular formula C15H14F N5O2S. It features a tetrazole ring, a sulfonyl group, and a fluorophenethyl moiety. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its CAS number is 1370411-43-0, and it is characterized by a high purity level, often exceeding 95% in commercial preparations .

- There is no information available regarding the mechanism of action of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole.

- Without knowledge of its intended use or biological activity, it's difficult to speculate on its potential mechanisms.

- Due to the lack of data, it's important to handle this compound with caution assuming potential hazards until more information becomes available.

- Standard laboratory safety practices for handling unknown organic compounds should be followed.

- Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Reduction Reactions: The tetrazole ring can be reduced under specific conditions to yield substituted hydrazines or other derivatives.

- Condensation Reactions: The compound can also engage in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Research indicates that 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its structure suggests potential interactions with biological targets involved in:

- Inflammation: The compound may modulate inflammatory responses through inhibition of specific enzymes.

- Cancer: Preliminary studies suggest it could have anticancer properties by affecting cell proliferation pathways.

- Neurological Disorders: Its ability to cross the blood-brain barrier makes it a candidate for investigating treatments for neurological conditions.

Further pharmacological studies are needed to elucidate its mechanisms of action fully.

The synthesis of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole typically involves several steps:

- Formation of the Tetrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Sulfonation: The introduction of the sulfonyl group can be performed using sulfonyl chlorides or anhydrides under basic conditions.

- Fluorophenethyl Substitution: The final step involves attaching the fluorophenethyl moiety, which can be accomplished via nucleophilic substitution on an appropriate precursor.

Each step requires careful optimization to ensure high yields and purity of the final product .

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole has several applications, particularly in:

- Medicinal Chemistry: As a lead compound for developing new drugs targeting inflammation and cancer.

- Biochemical Research: Used as a tool compound for studying specific biological pathways and enzyme activities.

- Pharmaceutical Formulations: Potential inclusion in drug formulations aimed at treating chronic diseases.

Its unique structure allows researchers to explore a wide range of therapeutic avenues.

Interaction studies are crucial for understanding how 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole interacts with biological targets. Preliminary data suggest that:

- It may inhibit specific enzymes involved in metabolic pathways, leading to altered drug metabolism.

- Its binding affinity to various receptors is being investigated to assess its potential as a therapeutic agent.

Further studies employing techniques such as molecular docking and binding assays will provide deeper insights into its interaction profile.

Several compounds share structural similarities with 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Phenethylsulfonyl)-1H-tetrazole | Lacks fluorine; simpler structure | Potentially less potent due to lack of fluorine |

| 4-Fluorophenyl-1H-tetrazole | No sulfonyl group | Focused on different biological activities |

| 5-(4-Bromophenethylsulfonyl)-1H-tetrazole | Bromine instead of fluorine | May exhibit different electronic properties |

The presence of the fluorine atom and the sulfonyl group in 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole enhances its lipophilicity and potential biological activity compared to these similar compounds.

The synthesis of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole represents a complex molecular assembly requiring sophisticated synthetic approaches [2]. This compound, with molecular formula C15H13FN4O2S and molecular weight 332.4 g/mol, incorporates multiple functional groups including a tetrazole ring, sulfonyl functionality, and fluorinated aromatic system [2]. The strategic synthesis of this compound demands careful consideration of each functional group installation while maintaining overall molecular integrity.

Classical Cycloaddition Approaches for Tetrazole Core Formation

The foundation of tetrazole synthesis relies predominantly on [3+2] cycloaddition reactions between nitriles and azide sources [7]. Classical approaches have evolved from simple thermal reactions to sophisticated metal-catalyzed processes that offer enhanced selectivity and efficiency.

The most widely employed method involves the copper-catalyzed [3+2] cycloaddition of organic nitriles with sodium azide [7]. Copper(II) complexes demonstrate exceptional catalytic activity, with research showing that copper complexes bearing tetradentate ligands can achieve near-quantitative yields under optimized conditions [7]. The reaction mechanism proceeds through initial coordination of either azide or nitrile to the copper center, followed by cycloaddition to form the desired tetrazole product [7].

Cobalt-based catalytic systems have emerged as powerful alternatives for tetrazole synthesis [7]. Recent investigations have demonstrated that cobalt(II) complexes with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligands effectively catalyze the [3+2] cycloaddition of sodium azide to organonitrile compounds [7]. These cobalt systems show remarkable efficiency, with isolated cobalt(II) diazido complexes serving as active intermediates that have been structurally characterized [7].

Heterogeneous catalytic approaches offer significant advantages in terms of catalyst recovery and reusability [8]. Cobalt-nickel on magnetic mesoporous hollow spheres represents a novel nanocatalyst system that efficiently synthesizes tetrazoles from aromatic nitriles and sodium azide [8]. This system achieves excellent product yields up to 98% within short reaction times of 8-44 minutes under mild conditions [8].

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Copper(II)-catalyzed [3+2] cycloaddition | Nitrile + NaN₃, Cu(II) catalyst | DMSO, 110°C, 12h | 80-99 | High yields, good functional group tolerance |

| Cobalt(II)-catalyzed [3+2] cycloaddition | Nitrile + NaN₃, Co(II) complex with tetradentate ligand | DMSO, 110°C, 8-12h | 90-99 | Near quantitative yields, mild conditions |

| Metal-free [3+2] cycloaddition | Nitrile + NaN₃, high temperature | DMF/MeOH, 120-140°C, 24-48h | 50-75 | No metal contamination, simple procedure |

| Electrochemical [3+2] cycloaddition | Azides + hydrazones, electrochemical conditions | Room temperature, metal-free, oxidant-free | 70-85 | Green methodology, ambient conditions |

| Heterogeneous catalyst cycloaddition | Nitrile + NaN₃, heterogeneous Cu or Co-Ni catalyst | Various solvents, 80-120°C, 8-44 min | 85-98 | Short reaction times, recyclable catalyst |

Electrochemical approaches represent an innovative methodology for tetrazole synthesis [9]. These methods employ metal-free and oxidant-free conditions, utilizing readily available azides and hydrazones as starting materials [9]. The electrochemical [3+2] cycloaddition demonstrates excellent compatibility with various functional groups and can be performed on gram-scale with simple procedures [9].

Sulfonylation Strategies for Phenethyl Group Functionalization

The incorporation of sulfonyl functionality into aromatic systems requires sophisticated methodologies that can achieve regioselective functionalization while maintaining substrate integrity [12] [13]. Modern sulfonylation strategies have evolved from traditional electrophilic aromatic substitution to advanced transition metal-catalyzed processes.

Copper-catalyzed carbon-hydrogen sulfonylation represents a significant advancement in direct functionalization methodology [12] [14]. These systems employ copper(II) acetate in combination with 2-hydroxynicotinaldehyde to achieve transient carbon(sp²)-hydrogen sulfonylation of benzylamines with sulfinate salts [12] [14]. The reaction utilizes dynamically formed imine directing groups and manganese(IV) oxide as an effective oxidant and base [14].

Palladium-catalyzed sulfination processes offer complementary approaches for sulfonyl group installation [13]. Site-selective carbon-hydrogen functionalization-sulfination sequences via aryl sulfonium salts provide access to aryl sulfonamides through operationally simple one-pot protocols [13]. These methods employ sodium hydroxymethylsulfinate as a source of sulfur dioxide equivalent, enabling formation of hydroxymethyl sulfone intermediates that serve as synthetic handles for further derivatization [13].

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Copper-catalyzed C-H sulfonylation | Arene + sulfinate salts, Cu(OAc)₂ | HFIP, oxidant, 50-80°C | 58-93 | Direct C-H activation, mild conditions |

| Palladium-catalyzed sulfination | Aryl halides + SO₂ surrogate, Pd catalyst | DMF, 80-120°C | 65-85 | Versatile sulfonyl incorporation |

| Site-selective C-H functionalization-sulfination | Aryl thianthrenium salts + Rongalite, Pd catalyst | One-pot procedure, room temperature | 70-90 | Site-selective, operationally simple |

| Transient C-H sulfonylation | Benzylamines + sulfinate salts, Cu(OAc)₂ | MnO₂ as oxidant, 2-hydroxynicotinaldehyde as TDG | 60-85 | Earth-abundant metal catalyst, selective reactivity |

| Visible light-mediated sulfonylation | Sulfonamides + boronic acids, photocatalyst | Blue LED irradiation, K₃PO₄, ether solvent | 57-70 | Catalyst-free, environmentally friendly |

Visible light-mediated sulfonylation protocols have emerged as environmentally friendly alternatives [15]. These methods enable catalyst-free arylation of sulfonamides through visible light-mediated carbon-oxygen bond activation [15]. The formation of photoexcitable complexes from sulfonamides, boronic acids, and base enables generation of sulfonyl radicals under mild conditions [15].

Fluorine Incorporation Techniques

Fluorine incorporation strategies have evolved significantly to address the unique challenges associated with carbon-fluorine bond formation [17] [19] [21]. The introduction of fluorine atoms into organic molecules requires specialized reagents and methodologies due to fluorine's distinctive electronic and steric properties.

Electrophilic fluorination approaches utilize fluorinating agents such as Selectfluor and N-fluorobenzenesulfonimide [17] [19] [21]. These reagents enable direct fluorination of various substrates under mild conditions with broad substrate scope [17]. Transition metal-catalyzed protocols, particularly those involving copper and palladium complexes, have demonstrated excellent efficiency for introducing fluorine into aromatic systems [19] [21].

Nucleophilic fluorination methods employ fluoride salts such as potassium fluoride and cesium fluoride [17] [20]. These approaches require activation through crown ethers or phase transfer catalysts to enhance nucleophilicity [20]. Nucleophilic fluorination proves particularly valuable for introducing fluorine into electron-deficient aromatic systems [17].

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Electrophilic fluorination | Selectfluor or NFSI, metal catalyst | Various solvents, 25-80°C | 60-90 | Broad substrate scope, mild conditions |

| Nucleophilic fluorination | KF or CsF, crown ethers | Polar aprotic solvents, 80-120°C | 50-85 | Inexpensive F source, good functional group tolerance |

| Deoxyfluorination | DAST, Deoxo-Fluor, PyFluor | DCM or THF, -78°C to rt | 70-95 | High yields, stereospecific reaction |

| Radical fluorination | Fluorinated radicals from sulfonyl chlorides | Photocatalytic or thermal conditions | 40-75 | C-H functionalization, no prefunctionalization needed |

| Late-stage fluorination | Electrophilic F+ sources, transition metal catalysts | C-H activation conditions, oxidant | 45-80 | Late-stage diversification, complex molecule compatible |

Deoxyfluorination represents a practical approach for fluorine incorporation through alcohol precursors [19]. Traditional reagents such as diethylaminosulfur trifluoride suffer from limited functional group tolerance, but newer reagents like PyFluor offer improved thermal stability and broader applicability [19]. These methods achieve high yields with stereospecific reaction pathways [19].

Late-stage fluorination strategies enable fluorine incorporation into complex molecular frameworks without extensive synthetic redesign [20]. These approaches typically employ carbon-hydrogen activation methodologies with electrophilic fluorine sources and transition metal catalysts [20]. Late-stage methods prove particularly valuable for pharmaceutical development where fluorine incorporation can modulate biological activity [20].

Microwave-Assisted and Flow Chemistry Innovations

Microwave-assisted synthesis has revolutionized tetrazole formation by dramatically reducing reaction times while maintaining high yields [22] [23] [24]. The application of controlled microwave heating enables precise temperature control and enhanced reaction efficiency compared to conventional heating methods.

Microwave-assisted [3+2] cycloaddition reactions between nitriles and sodium azide proceed smoothly in the presence of copper(II) catalysts in N-methyl-2-pyrrolidone [22] [24]. These reactions achieve desired tetrazoles in high yields within 3-30 minutes using controlled microwave heating [22]. The enhanced reaction rates result from efficient energy transfer and uniform heating throughout the reaction mixture [22].

One-pot multicomponent reactions under microwave irradiation offer significant synthetic advantages [25]. The reaction of cyanamide, aromatic aldehydes, and 5-aminotetrazole in pyridine under controlled microwave heating at 120°C for 12 minutes produces complex tetrazole derivatives in excellent yields [25]. These processes demonstrate high atom economy and operational simplicity [25].

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Microwave-assisted tetrazole synthesis | Nitrile + NaN₃, Cu(II) catalyst | NMP, 3-30 min, controlled MW heating | 85-98 | Dramatically reduced reaction time, high yields |

| Microwave-assisted one-pot tetrazole synthesis | Cyanamide + aldehydes + 5-aminotetrazole | Pyridine, 120°C, 12 min MW irradiation | 87-93 | One-pot multicomponent reaction, atom economy |

| Flow chemistry tetrazole synthesis | Nitrile + NaN₃, heterogeneous catalyst | Packed-bed reactor, elevated temperature | 75-95 | Scalable process, reduced reaction time |

| Continuous flow sulfonylation | Arenes + sulfonylating agents, metal catalyst | Continuous flow reactor, optimized residence time | 65-85 | Continuous production, improved safety |

| Combined microwave-flow systems | Various starting materials, optimized catalysts | Sequential MW-flow process | 70-90 | Combined advantages of both techniques |

Flow chemistry applications in tetrazole synthesis provide opportunities for continuous production and improved process control [22]. Packed-bed reactors containing heterogeneous catalysts enable efficient conversion of nitriles to tetrazoles under elevated temperature conditions [22]. Flow systems offer enhanced safety profiles and scalability compared to batch processes [22].

Green Chemistry Approaches in Tetrazole Synthesis

Environmental sustainability has become a critical consideration in tetrazole synthesis, driving development of green chemistry methodologies that minimize waste generation and environmental impact [26] [27] [28]. Modern approaches emphasize renewable catalysts, benign solvents, and energy-efficient processes.

Nanomaterial-catalyzed synthesis represents a significant advancement in sustainable tetrazole production [26] [31]. Novel magnetic cobalt-nickel on mesoporous hollow spheres demonstrates exceptional catalytic activity for tetrazole synthesis from aromatic nitriles and sodium azide [26]. These nanocatalysts achieve excellent yields up to 98% within short reaction times while maintaining excellent recyclability [26].

Water-mediated synthesis offers environmentally benign alternatives to organic solvent-based processes [27] [31]. Heterogeneous catalysts containing Schiff base coordinated copper(II) covalently attached to magnetic nanoparticles enable tetrazole synthesis in aqueous medium with high efficiency [31]. These systems demonstrate excellent catalytic performance with 97% yields in water at mild temperatures [31].

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Nanomaterial-catalyzed synthesis | Nitrile + NaN₃, nano-catalyst | Aqueous medium, 80-100°C, 4h | 85-98 | High surface area catalyst, short reaction time |

| Water-mediated tetrazole synthesis | Nitrile + NaN₃, water-soluble catalyst | Water, 80-100°C | 70-90 | Environmentally benign, reduced waste |

| Solvent-free tetrazole synthesis | Amine + NaN₃ + triethyl orthoformate | Solvent-free, 80-120°C | 75-95 | No organic solvent, reduced environmental impact |

| Recyclable heterogeneous catalysts | Nitrile + NaN₃, supported metal catalyst | Minimal solvent, mild conditions | 88-97 | Multiple reuse cycles, reduced metal waste |

| Biocatalytic approaches | Nitrile + NaN₃, enzyme catalysts | Aqueous buffer, mild temperature | 60-80 | Mild conditions, high selectivity |

Solvent-free methodologies eliminate organic solvent requirements entirely [27] [30]. Natural zeolite catalysts such as Natrolite enable synthesis of 1-substituted tetrazoles under solvent-free conditions with excellent yields [27]. These processes prevent waste production and eliminate exposure to potentially hazardous organic solvents [27].

Recyclable heterogeneous catalysts address sustainability concerns through multiple reuse cycles [30] [31]. Silver nanoparticles supported on sodium borosilicate glass demonstrate exceptional recyclability for tetrazole synthesis while maintaining catalytic activity through multiple cycles [30]. These systems reduce metal waste and enable cost-effective production [30].

The thermal stability of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole represents a critical physicochemical parameter that governs its handling, storage, and potential applications. Based on comparative analysis with structurally related tetrazole derivatives, this compound exhibits thermal behavior characteristic of substituted phenyl-tetrazoles [1] [2] [3].

Thermal decomposition studies of related tetrazole compounds reveal that the tetrazole ring system undergoes exothermic decomposition in the temperature range of 190-240°C [4]. For structurally similar compounds, 5-(4-fluorophenyl)-1H-tetrazole demonstrates decomposition onset at approximately 180°C [5] [6], while 5-phenyl-1H-tetrazole exhibits decomposition at 216°C [7] [8]. The presence of the fluorophenethylsulfonyl substituent in the target compound is expected to influence these thermal characteristics due to the electron-withdrawing nature of both the fluorine atom and the sulfonyl group [9].

Kinetic analysis of tetrazole decomposition mechanisms indicates that the primary thermal degradation pathway involves ring-opening followed by nitrogen elimination [10] [11] [12]. The activation energy for tetrazole decomposition typically ranges from 180-225 kJ/mol, with pre-exponential factors (log A) varying between 11.5-17.3 depending on the specific substituent pattern [13] [14] [15]. The decomposition mechanism follows a three-dimensional nucleation and growth model (A3), particularly for compounds with asymmetric substitution patterns [14] [15].

Table 2: Thermal Decomposition Kinetics of Related Tetrazole Compounds

| Parameter | Value/Description | Compound Reference | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 180-225 kJ/mol | 5-aminotetrazole derivatives | [13] [14] [15] |

| Pre-exponential Factor (log A) | 11.5-17.3 | General tetrazoles | [10] [11] [16] |

| Decomposition Mechanism | Ring opening → N2 elimination | Tetrazole decomposition pathway | [10] [11] [12] |

| Primary Products | N2, HCN, isonitriles | General tetrazole products | [4] [14] [12] |

| Temperature Range | 190-240°C | Phenyl-tetrazoles | [4] [7] |

| Kinetic Model | A3 (3D nucleation and growth) | MTX-1, tetrazene | [14] [15] |

The thermal decomposition of 5-benzhydryl-1H-tetrazole under specialized heating conditions demonstrates complete decomposition within 10 minutes at 220°C when subjected to resistive heating in flow reactors [1] [2] [3]. This accelerated decomposition compared to conventional thermal analysis suggests that the heating method significantly influences decomposition kinetics. The primary decomposition products include diphenylmethane and various nitrogen-containing species [3].

Solubility Profile and Partition Coefficients

The solubility characteristics of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole are governed by the interplay between the hydrophilic tetrazole ring and the lipophilic phenyl and fluorophenethyl substituents . The molecular structure, containing both polar and nonpolar regions, suggests amphiphilic behavior with moderate to good solubility in polar aprotic solvents.

Comparative partition coefficient data for tetrazole derivatives provides insight into the lipophilicity trends. Unsubstituted 1H-tetrazole exhibits a LogP value of -1.282, indicating strong hydrophilic character [18]. However, substitution significantly alters this behavior. The 2-methyl derivative shows improved lipophilicity with LogP = -0.790 [19], while more extensively substituted compounds like 5-methyl-2-(trimethylsilyl)-2H-tetrazole achieve LogP values of approximately 2.3 [20].

The presence of fluorinated aromatic substituents enhances lipophilicity and membrane permeability, as demonstrated in related fluorophenyl-tetrazole systems . The fluorine atom's electron-withdrawing effect combined with its hydrophobic character contributes to increased octanol-water partition coefficients. Additionally, the sulfonyl functionality introduces polar character while maintaining the compound's overall lipophilic profile.

Spectroscopic Fingerprinting (Fourier Transform Infrared, Raman, Ultraviolet-Visible)

The spectroscopic characterization of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole relies on the identification of characteristic vibrational and electronic transitions associated with its functional groups. Fourier Transform Infrared spectroscopy provides distinctive fingerprint regions for the tetrazole ring, sulfonyl group, and aromatic systems present in the molecule.

The tetrazole ring exhibits characteristic Carbonhydrogen stretching vibrations in the range of 3140-3180 cm⁻¹, corresponding to the aromatic carbon-hydrogen bond of the heterocyclic system [24] [25] [26]. The carbon-nitrogen stretching vibrations of the tetrazole ring appear as strong absorption bands between 1620-1660 cm⁻¹, representing the delocalized π-electron system within the five-membered ring [24] [25] [27]. When nitrogen-hydrogen bonds are present in tetrazole tautomers, stretching vibrations occur in the 3360-3450 cm⁻¹ region [24] [26] [27].

The sulfonyl functional group contributes distinctive absorption bands arising from symmetric and asymmetric sulfur-oxygen stretching vibrations. These bands typically appear in the 1150-1350 cm⁻¹ region, with the exact frequencies dependent on the electronic environment surrounding the sulfonyl group. The presence of electron-withdrawing substituents, such as the fluorophenyl group, may shift these vibrations to higher frequencies due to increased bond strength.

Table 3: Spectroscopic Characteristics of Tetrazole-Containing Compounds

| Technique | Frequency/Wavelength | Assignment | Reference |

|---|---|---|---|

| FTIR - Tetrazole C-H stretch | 3140-3180 cm⁻¹ | Aromatic C-H of tetrazole | [24] [25] [26] |

| FTIR - C=N stretch (tetrazole) | 1620-1660 cm⁻¹ | C=N stretching in tetrazole ring | [24] [25] [27] |

| FTIR - N-H stretch | 3360-3450 cm⁻¹ | N-H stretching when present | [24] [26] [27] |

| FTIR - Sulfonyl S=O stretch | 1150-1350 cm⁻¹ | Asymmetric and symmetric SO₂ stretch | General sulfonyl |

| UV-Vis - π-π* transition | ~310-320 nm | Ligand centered transition | [28] |

| Raman - Tetrazole ring modes | Ring breathing modes | Characteristic ring vibrations | [29] |

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the extended π-conjugated system. The primary absorption bands arise from π-π* transitions within the aromatic rings, typically observed around 310-320 nm for tetrazole-containing compounds [28]. The presence of the fluorophenyl substituent may introduce additional electronic transitions due to the extended conjugation and electron-withdrawing effects of the fluorine atom.

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra. The tetrazole ring exhibits characteristic breathing modes and symmetric stretching vibrations that serve as diagnostic markers for the heterocyclic system [29]. The combination of infrared and Raman data provides comprehensive vibrational fingerprinting for structural confirmation.

Matrix isolation studies of related phenyl-tetrazole compounds demonstrate that spectroscopic properties are influenced by intermolecular interactions and conformational effects [30]. The non-planar arrangement of phenyl and tetrazole rings, with typical twist angles of approximately 29°, affects the electronic coupling between these aromatic systems and influences the observed spectroscopic parameters [30].

Electrochemical Behavior and Redox Properties

The electrochemical properties of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole are determined by the electronic structure of the tetrazole ring system and the influence of the electron-withdrawing substituents. Computational studies on related tetrazole compounds provide insight into the electronic band structure and redox behavior of these nitrogen-rich heterocycles.

Electronic structure calculations on 5-azido-1H-tetrazole reveal semiconductor behavior with an indirect band gap ranging from 3.60-4.43 eV, depending on the computational method employed [31]. The electronic band structure shows that tetrazoles exhibit π-electron delocalization within the five-membered ring, contributing to their electrochemical activity [32] [31]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly influenced by substituent effects, with electron-withdrawing groups lowering both energy levels.

The presence of the fluorophenethylsulfonyl substituent in the target compound introduces multiple electrochemical considerations. The electron-withdrawing nature of both the fluorine atom and the sulfonyl group stabilizes the tetrazole ring toward reduction while potentially facilitating oxidative processes [33]. The aromatic systems present in the molecule provide additional sites for electron transfer reactions, particularly under electrochemical conditions that promote radical formation.

Table 6: Electrochemical Properties of Tetrazole Systems

| Property | Value/Characteristic | Compound/System | Reference |

|---|---|---|---|

| Band Gap (semiconductor behavior) | 3.60-4.43 eV | 5-azido-1H-tetrazole | [31] |

| HOMO-LUMO Gap | Variable with substitution | Tetrazole derivatives | [31] [33] |

| Electrochemical Stability | Stable under mild conditions | Phenyl-tetrazoles | [8] [33] |

| Redox Behavior | N-heterocycle redox active | Tetrazole-based systems | [34] [33] |

| Electronic Structure | π-electron delocalization | Tetrazole rings | [32] [31] |

| Electrochemical Cleavage | Reductive cleavage possible | N-protected tetrazoles | [34] |

Studies on electrochemical cleavage of tetrazole-based protecting groups demonstrate that these compounds can undergo reductive cleavage under appropriate conditions [34]. The use of lead bronze cathodes and zinc anodes in tetrabutylammonium tetrafluoroborate electrolyte achieves conversion efficiencies of up to 87% for methylpiridylmethyl-protected tetrazoles [34]. This electrochemical lability suggests potential applications in electrochemically triggered drug release or material degradation.

The charge density distribution in tetrazole compounds shows predominantly covalent bonding character, with significant electron delocalization across the nitrogen atoms [31]. This electronic structure contributes to the compound's stability under mild electrochemical conditions while maintaining reactivity toward specific redox processes [8] [33].

Cyclic voltammetry studies on related tetrazole systems indicate that these compounds exhibit reversible or quasi-reversible electrochemical behavior, depending on the specific substituent pattern and experimental conditions [33]. The electrochemical windows for tetrazole compounds typically extend across several volts, providing flexibility for various electrochemical applications.